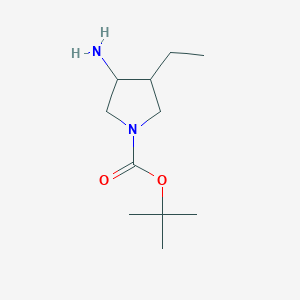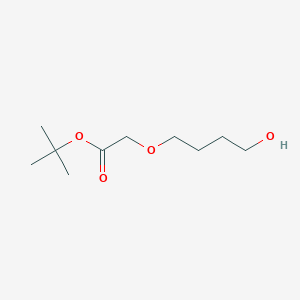
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester
Overview
Description
“2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” is a research chemical with the molecular formula C10H20O4 . It has a molecular weight of 204.26 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” can be represented by the SMILES notation:CC(C)(C)OC(=O)COCCCCO . Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” are not available, tert-butyl esters are known to undergo a variety of reactions. For instance, they can be converted to acid chlorides in the presence of SOCl2 . They can also be deprotected using aqueous phosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” include a predicted boiling point of 291.5°C and a density of 1.016 g/cm3 .Scientific Research Applications
Chemical Synthesis
“tert-butyl 2-(4-hydroxybutoxy)acetate” is used in chemical synthesis . It’s a compound with the molecular formula C10H20O4 . The compound can be used as a reagent in the synthesis of various other chemical compounds .
Catalyst in Additive Reactions
The compound has been studied in the context of additive reactions of acetic acid with isobutene . In this process, the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts . The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% over a certain catalyst under optimal conditions .
Eco-friendly Additive Reaction
The compound has been used in eco-friendly additive reactions over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . This process is considered environmentally friendly and has been used in the synthesis of tert-butyl acetate .
Industrial Applications
Tert-butyl acetate (TBAC), which can be synthesized using “tert-butyl 2-(4-hydroxybutoxy)acetate”, is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . It is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

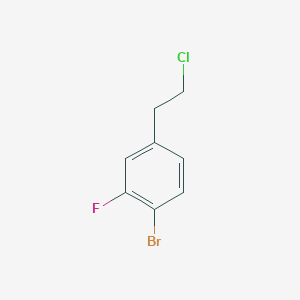
![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
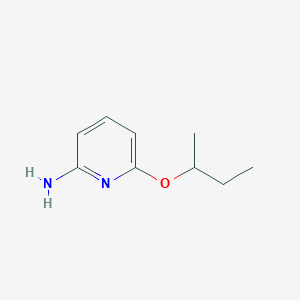
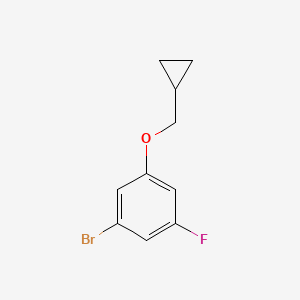
![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
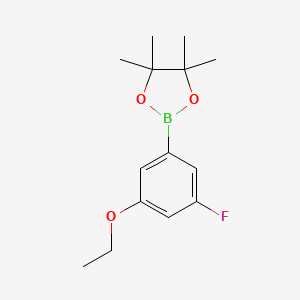
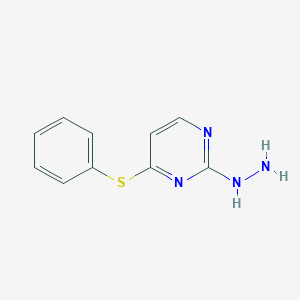
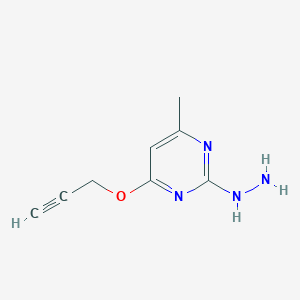

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
